

Application Notes and Protocols for TYM-3-98 in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of **TYM-3-98** in preclinical animal models based on currently available research. The protocols detailed below are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this novel selective PI3K δ inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data from animal studies investigating **TYM-3-98**.

Table 1: In Vivo Efficacy of **TYM-3-98** in Xenograft Models



Cancer Type	Cell Line	Animal Model	Dosing (Oral)	Treatment Duration	Outcome
B-cell Lymphoma	Mino	NSG Mice	5, 10, 15 mg/kg, once daily	18 days	Dose- dependent tumor growth reduction[1]
Colorectal Cancer	HCT 116	Nude Mice	5, 10, 15 mg/kg, once daily	Not specified	Dose- dependent deceleration of tumor growth[2]

Table 2: Pharmacokinetic Parameters of TYM-3-98 in Sprague-Dawley Rats

Administrat ion Route	Dose	Cmax	AUC (0-∞)	T½ (half- life)	Bioavailabil ity
Intravenous (i.v.)	10 mg/kg	Not Applicable	Not Applicable	Not Applicable	Not Applicable
Oral (p.o.)	20 mg/kg	4.73 mg/L	54.32 h∙ng/mL	7 hours	62.67%

Data extracted from a study by Lou et al., 2024.[1]

Experimental Protocols

Protocol for In Vivo Efficacy Study in a B-cell Lymphoma Xenograft Model

This protocol is based on the methodology described for the evaluation of **TYM-3-98** in a Mino cell line xenograft model.[1]

Objective: To evaluate the anti-tumor activity of **TYM-3-98** in a B-cell lymphoma xenograft mouse model.



Materials:

- TYM-3-98
- Vehicle for oral administration (see Section 2.3 for a recommended formulation)
- Mino human mantle cell lymphoma cell line
- 6-8 week old female NSG (NOD scid gamma) mice
- Matrigel
- Calipers
- Sterile PBS
- Syringes and gavage needles

Procedure:

- Cell Culture: Culture Mino cells according to standard protocols.
- Tumor Inoculation:
 - Harvest Mino cells and resuspend in sterile PBS at a concentration of 5 x 10⁶ cells per 100 μ L.
 - Mix the cell suspension 1:1 with Matrigel.
 - \circ Subcutaneously inject 200 μL of the cell/Matrigel suspension into the right flank of each NSG mouse.
- · Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers every other day. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
 - When tumors reach a palpable size (e.g., ~100-150 mm³), randomize the mice into treatment and control groups (n=6 per group is a common practice).



- · Dosing and Administration:
 - Prepare dosing solutions of TYM-3-98 in the chosen vehicle at concentrations required for
 5, 10, and 15 mg/kg doses. A vehicle-only solution will be used for the control group.
 - Administer the prepared solutions to the respective groups once daily via oral gavage.
- Monitoring:
 - Measure tumor volume and body weight every other day for the duration of the study (e.g., 18 days).
 - Observe the animals daily for any signs of toxicity or distress.
- Study Termination and Analysis:
 - At the end of the study, euthanize the mice.
 - Excise the tumors and measure their final weight and volume.
 - Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).

Protocol for In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model

This protocol is based on the methodology described for the evaluation of **TYM-3-98** in an HCT 116 xenograft model.[2]

Objective: To investigate the anticancer potential of **TYM-3-98** on colorectal cancer tumor growth in vivo.

Materials:

- TYM-3-98
- Idelalisib (as a comparator)
- Vehicle for oral administration (see Section 2.3)



- HCT 116 human colorectal cancer cell line
- 6-8 week old female nude mice
- Calipers
- Sterile PBS
- Syringes and gavage needles

Procedure:

- Cell Culture: Culture HCT 116 cells according to standard protocols.
- Tumor Inoculation:
 - Harvest HCT 116 cells and resuspend in sterile PBS.
 - Subcutaneously inject 5 x 10^6 cells in the right flank of each nude mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth.
 - When the tumor volume reaches approximately 50 mm³, randomize the mice into five groups (n=6 per group):
 - Vehicle control
 - **TYM-3-98** (5 mg/kg)
 - **TYM-3-98** (10 mg/kg)
 - **TYM-3-98** (15 mg/kg)
 - Idelalisib (15 mg/kg)
- · Dosing and Administration:



- Prepare dosing solutions of TYM-3-98 and Idelalisib in the chosen vehicle.
- Administer the solutions intragastrically once per day.
- · Monitoring:
 - Measure mouse weight and tumor volume every other day.
- Study Termination and Analysis:
 - At the conclusion of the treatment period, euthanize the mice.
 - Excise tumors for final measurements and further analysis. The study also noted no obvious hepatotoxicity or renal toxicity, suggesting that blood and organ samples could be collected for toxicity assessment.[2]

Recommended Vehicle Formulation for Oral Gavage

While the specific vehicle used in the published studies for **TYM-3-98** is not detailed, a common formulation for poorly water-soluble kinase inhibitors in mice is a suspension in an aqueous vehicle.

Recommended Vehicle: 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) and 0.1% (v/v) Tween-80 in sterile water.

Preparation Protocol:

- Add 0.5 g of CMC-Na to approximately 90 mL of sterile water.
- Stir continuously with a magnetic stirrer until the CMC-Na is fully dissolved. This may take some time.
- Add 0.1 mL of Tween-80 and mix thoroughly.
- Adjust the final volume to 100 mL with sterile water.
- To prepare the dosing solution, weigh the required amount of **TYM-3-98**, create a paste with a small amount of the vehicle, and then gradually add the remaining vehicle while vortexing

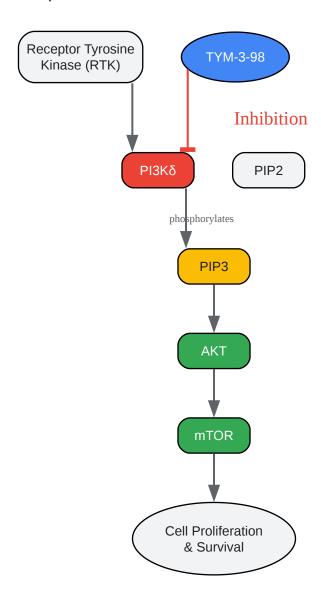


or stirring to achieve a homogenous suspension.

Note: It is crucial to perform a small-scale pilot study to ensure the solubility, stability, and tolerability of your specific batch of **TYM-3-98** in this vehicle before commencing large-scale in vivo experiments.

Signaling Pathways and Experimental Workflows Signaling Pathways

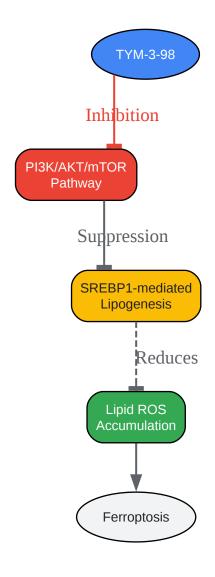
TYM-3-98 is a selective inhibitor of PI3K δ , which plays a crucial role in the PI3K/AKT/mTOR signaling pathway, known to be aberrantly activated in many cancers.[3] Additionally, **TYM-3-98** has been shown to induce ferroptosis in KRAS-mutant colorectal cancer cells.[2]





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Caption: PI3K/AKT/mTOR signaling pathway inhibited by **TYM-3-98**.



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Caption: TYM-3-98 induces ferroptosis via the PI3K/AKT/SREBP1 axis.

Experimental Workflow

The following diagram illustrates a typical workflow for a xenograft efficacy study.





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